N-(2-tert-butylphenyl)benzamide
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Overview
Description
N-(2-tert-butylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a tert-butyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-tert-butylphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-tert-butylaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired benzamide product.
Another method involves the Ritter reaction, where tert-butylbenzene is reacted with benzonitrile in the presence of a strong acid such as sulfuric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zinc chloride or copper triflate can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-tert-butylphenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of specialty chemicals and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butylbenzamide
- N-(2-methylphenyl)benzamide
- N-(2-ethylphenyl)benzamide
Uniqueness
N-(2-tert-butylphenyl)benzamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-11-7-8-12-15(14)18-16(19)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIGTSXAIIYXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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